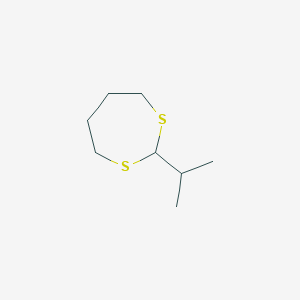

2-(Propan-2-yl)-1,3-dithiepane

Description

Overview of 1,3-Dithiepanes in Modern Organic Chemistry

1,3-Dithiepanes, and their more common six-membered ring analogues, 1,3-dithianes, are of significant interest in modern organic chemistry primarily for their role as protecting groups for carbonyl compounds and, more importantly, for their utility in "umpolung" or polarity inversion. dnmfaizpur.orgthieme-connect.com

Normally, the carbon atom of a carbonyl group is electrophilic, meaning it reacts with nucleophiles. However, when a carbonyl compound like an aldehyde is converted into a 1,3-dithiepane (B1616759), the proton on the carbon between the two sulfur atoms (the C2 position) becomes acidic (pKa ≈ 30-39). organic-chemistry.orguwindsor.ca This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge (carbanion). organic-chemistry.org

Treatment with a strong base, such as n-butyllithium (n-BuLi), deprotonates this C2 position to form a potent carbon nucleophile. organic-chemistry.orgjk-sci.com This nucleophilic species is considered a "masked" acyl anion, which can then react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. jk-sci.comwikipedia.org This reaction, known as the Corey-Seebach reaction, is a powerful tool for carbon-carbon bond formation. wikipedia.orgsynarchive.com

After the desired reaction, the dithiepane group can be removed through hydrolysis, often using reagents like mercury(II) salts, to regenerate a carbonyl group. organic-chemistry.orgwikipedia.org This two-step sequence allows for the synthesis of ketones and other structures that are not accessible through the normal reactivity of aldehydes. jk-sci.com For example, reacting the lithiated dithiepane with an alkyl halide followed by hydrolysis results in a ketone. wikipedia.org

Furthermore, 1,3-dithiepanes are valuable as protecting groups for aldehydes and ketones because they are stable under both acidic and basic conditions where other protecting groups might fail. organic-chemistry.orgresearchgate.net Their removal, however, often requires specific and sometimes harsh conditions. organic-chemistry.org

Historical Development and Significance of Dithiepane Chemistry

The significance of 1,3-dithiepane chemistry is intrinsically linked to the development of the concept of umpolung and the Corey-Seebach reaction in the 1960s. jk-sci.comnih.gov Developed by E.J. Corey and Dieter Seebach, this methodology first utilized the 1,3-dithiane (B146892) system to achieve a reversal of the normal electrophilic reactivity of a carbonyl carbon into nucleophilic reactivity. organic-chemistry.orgwikipedia.org This groundbreaking work provided a systematic way to create acyl anion equivalents, which were previously inaccessible synthetic tools. dnmfaizpur.org

The initial reports published in 1965 demonstrated that 2-lithio-1,3-dithianes could serve as effective nucleophiles for the synthesis of dicarbonyl derivatives and various ketones. jk-sci.comnih.gov This strategy was revolutionary because it allowed for the formation of α-hydroxy ketones and 1,2-diketones, products that could not be easily made using traditional methods like the aldol (B89426) reaction. organic-chemistry.orgjk-sci.com

The principles established with 1,3-dithianes were quickly extended to other dithioacetals, including the seven-membered 1,3-dithiepanes. acs.org While 1,3-dithianes remain more commonly used, 1,3-dithiepanes participate in the same fundamental reactions and offer a different steric and conformational profile that can be advantageous in certain synthetic contexts. The development of dithioacetal chemistry provided a robust method for protecting carbonyl groups and, more profoundly, introduced a new paradigm in retrosynthetic analysis and the strategic construction of complex organic molecules. nih.gov This has had a lasting impact on the synthesis of natural products and other complex organic targets. nih.gov

Structure

3D Structure

Properties

CAS No. |

87973-74-8 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-dithiepane |

InChI |

InChI=1S/C8H16S2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

UHPGVDQTRTUEMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1SCCCCS1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Propan 2 Yl 1,3 Dithiepane

Metalation and Umpolung Reactivity at the 2-Position

A cornerstone of the reactivity of 1,3-dithianes and their seven-membered ring homologues, 1,3-dithiepanes, is the ability to undergo deprotonation at the C2 position. organic-chemistry.orgthieme-connect.de This process generates a stabilized carbanion that serves as a nucleophilic acyl anion equivalent, a concept known as umpolung or polarity inversion. organic-chemistry.orgwikipedia.orgdnmfaizpur.org Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. By converting it to a dithioacetal, such as 2-(propan-2-yl)-1,3-dithiepane, the polarity of this carbon is reversed, allowing it to act as a nucleophile. dnmfaizpur.orgegyankosh.ac.in

Formation of 2-Lithio-1,3-dithiepane Derivatives and Subsequent Electrophilic Trapping

The generation of the key nucleophilic species is typically achieved through metalation, most commonly with a strong base like n-butyllithium (n-BuLi). organic-chemistry.orgthieme-connect.de The acidity of the C2 proton in dithianes (pKa ≈ 31) is sufficient for deprotonation with organolithium reagents. organic-chemistry.org This process yields a 2-lithio-1,3-dithiepane derivative, which is a potent nucleophile.

This lithiated intermediate can then be trapped by a wide array of electrophiles, leading to the formation of a new carbon-carbon bond at the 2-position. organic-chemistry.orgthieme-connect.de Common electrophiles include:

Alkyl halides

Aldehydes and ketones

Epoxides

Imines

For instance, the reaction of 2-lithio-1,3-dithiane with an alkyl halide results in a 2-alkyl-1,3-dithiane. thieme-connect.de Subsequent hydrolysis of the dithioacetal group can then regenerate a carbonyl functionality, yielding a ketone. organic-chemistry.orgorganic-chemistry.org This two-step sequence effectively achieves the acylation of the electrophile.

Table 1: Examples of Electrophilic Trapping Reactions of 2-Lithio-1,3-dithiane Derivatives

| Electrophile | Product Type after Trapping | Product after Hydrolysis |

|---|---|---|

| Alkyl Halide (R-X) | 2-Alkyl-1,3-dithiane | Ketone |

| Aldehyde (R'CHO) | α-Hydroxy-1,3-dithiane | α-Hydroxy ketone |

| Ketone (R'R''CO) | α-Hydroxy-1,3-dithiane | α-Hydroxy ketone |

| Epoxide | β-Hydroxyalkyl-1,3-dithiane | β-Hydroxy ketone |

Mechanistic Insights into Acyl Anion Equivalent Behavior

The concept of the acyl anion equivalent is a powerful strategy in organic synthesis for forming carbon-carbon bonds that are otherwise challenging to construct using standard retrosynthetic disconnections. egyankosh.ac.innih.gov The stability of the 2-lithio-1,3-dithiepane anion is attributed to the polarizability of the adjacent sulfur atoms and the stereoelectronic effects of the sulfur lone pairs, rather than d-orbital participation. organic-chemistry.org This stabilization allows the anion to exist and react as a masked acyl anion. organic-chemistry.orgegyankosh.ac.in

Ring-Opening and Rearrangement Reactions

The 1,3-dithiepane (B1616759) ring system can participate in various rearrangement and ring-opening reactions, often triggered by acidic or basic conditions. These transformations can lead to the formation of different heterocyclic structures or functionalized acyclic compounds.

Acid-Catalyzed Rearrangements

Under acidic conditions, 1,3-dithiane (B146892) derivatives, including those with hydroxyl groups at the α-position, can undergo rearrangement. For example, secondary benzylic or aliphatic α-hydroxydithianes have been shown to rearrange to α-thioketones upon treatment with acid. researchgate.net In some cases, acid treatment can lead to ring expansion. For instance, the reaction of lithiated 1,3-dithiane with oxiranecarbaldimines followed by an acidic workup resulted in a ring expansion to form nih.govCurrent time information in Bangalore, IN.dithiepino[2,3-b]furans. researchgate.net The key step in this process is believed to be the acid-catalyzed ring expansion of the dithiane. researchgate.net Chiral phosphoric acids have also been used to catalyze enantioselective ring expansion reactions of 1,3-dithiane derivatives. acs.org

Base-Mediated Transformations and Ring Expansions

Base-mediated reactions can also induce significant structural changes in dithiepane systems. Recent studies have shown that propargylamines substituted with a 1,3-dithiepane ring can undergo a base-mediated rearrangement to yield 10-membered sulfur-containing heterocycles. nih.govacs.orgresearchgate.net This reaction proceeds via an expansion of the dithiepane ring. nih.govacs.org The process is initiated by the deprotonation of the propargylic proton, which then triggers the ring expansion. nih.gov Similar rearrangements have been observed for related 1,3-dithiane and 1,3-dithiolane (B1216140) derivatives, leading to 9- and 8-membered rings, respectively. nih.govacs.orgacs.org

Functional Group Transformations Involving the 1,3-Dithiepane Moiety

The 1,3-dithiepane group is not only a tool for umpolung reactivity but also serves as a robust protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. thieme-connect.deresearchgate.netnih.gov A crucial aspect of its utility is the ability to cleave the dithioacetal and regenerate the parent carbonyl group. organic-chemistry.orgasianpubs.org

A variety of reagents have been developed for this deprotection step, often involving oxidative or hydrolytic methods. nih.govasianpubs.org Some common methods include:

Mercury(II) salts: Reagents like mercury(II) nitrate (B79036) trihydrate are highly effective for the rapid deprotection of 1,3-dithianes and dithiolanes, often in the solid state. nih.gov

Iodine-based systems: A combination of iodine and an oxidant, such as hydrogen peroxide in an aqueous micellar system, provides a mild and environmentally friendly alternative for deprotection. organic-chemistry.org

Other oxidative reagents: A range of other reagents like o-iodoxybenzoic acid (IBX), Selectfluor™, and bis(trifluoroacetoxy)iodobenzene have also been successfully employed for the cleavage of dithianes. organic-chemistry.org

The choice of deprotection method often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.orgorganic-chemistry.org

Cleavage and Deprotection Strategies

The 1,3-dithiepane group in this compound serves as a robust protecting group for the carbonyl functionality of isobutyraldehyde (B47883). Its stability under both acidic and basic conditions makes it valuable in multi-step syntheses. researchgate.net However, efficient removal, or deprotection, is crucial to unmask the carbonyl group at the desired stage. A variety of methods have been developed for the cleavage of cyclic thioacetals, which are applicable to this compound.

Traditional methods often required stoichiometric amounts of toxic heavy metal salts like mercury(II) chloride. researchgate.nettandfonline.com Modern strategies focus on milder, more chemoselective, and environmentally benign reagents. tandfonline.com Oxidative hydrolysis represents a common pathway for deprotection. researchgate.net An efficient and mild protocol utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in an aqueous micellar system containing sodium dodecyl sulfate (B86663) (SDS). tandfonline.comresearchgate.net This system operates under neutral conditions and demonstrates high tolerance for other sensitive functional groups. tandfonline.comresearchgate.net

Other effective reagents for the deprotection of S,S-acetals include o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, and a combination of silicasulfuric acid and sodium nitrite. Current time information in Bangalore, IN. For substrates where oxidative conditions are not suitable, other methods have been developed. A mixture of polyphosphoric acid (PPA) and acetic acid provides a simple and convenient method for the deprotection of 1,3-dithianes and 1,3-dithiolanes to their corresponding carbonyl compounds at moderate temperatures (20-45 ºC). researchgate.net

Table 1: Selected Reagents for Deprotection of Cyclic Thioacetals

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| 30% H₂O₂ / I₂ (cat.) / SDS | Water, Room Temperature | Mild, neutral, chemoselective, environmentally friendly. | tandfonline.comresearchgate.net |

| o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Water, Room Temperature | Neutral conditions, excellent yields. | Current time information in Bangalore, IN. |

| Polyphosphoric acid (PPA) / Acetic Acid | 20-45 °C | Simple, convenient, avoids toxic reagents. | researchgate.net |

| Selectfluor™ | - | Efficient cleavage of 1,3-dithiane protecting groups. | Current time information in Bangalore, IN. |

Oxidation Reactions (e.g., Sulfimidation, Sulfoxide (B87167) Formation)

The sulfur atoms in the 1,3-dithiepane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives have distinct chemical properties and can be valuable synthetic intermediates.

Sulfoxide Formation The controlled mono-oxidation of this compound yields the corresponding sulfoxide. Research has shown that seven-membered 1,3-dithiepanes can undergo highly diastereo- and enantioselective oxidation to their monoxides. One notable method employs a chiral Aluminum(salalen) complex as a catalyst with 30% hydrogen peroxide as the oxidant. This catalytic asymmetric oxidation provides access to chiral sulfoxides, which are important building blocks in asymmetric synthesis.

General oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for the oxidation of sulfides to sulfoxides. tandfonline.com Careful control of stoichiometry (one equivalent of m-CPBA) is necessary to prevent over-oxidation to the corresponding sulfone. tandfonline.com

Sulfimidation Sulfimidation is a reaction that forms a sulfur-nitrogen double bond (a sulfimide), which is the nitrogen analogue of a sulfoxide. tandfonline.com The sulfimidation of thioethers can be achieved using various nitrene-transfer reagents. For the related 1,3-dithianes, a highly efficient catalytic system has been developed using copper(I) complexes with [N-(p-tolysulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source. tandfonline.comwikipedia.org This method avoids the use of classical reagents like chloramine-T, which can lead to hydrolysis and the formation of sulfoxide byproducts. tandfonline.comwikipedia.org The copper-catalyzed reaction proceeds with high efficiency, providing the desired sulfimide (B8482401) in high yields and with short reaction times. tandfonline.com

Table 2: Catalytic System for Sulfimidation of 1,3-Dithianes

| Catalyst (5 mol%) | Nitrene Source | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cu(TMPhen)(PPh₃)Br | PhI=NTs | Acetonitrile | >90% | tandfonline.comwikipedia.org |

Cycloaddition and Coupling Reactions

The 1,3-dithiepane framework can be utilized in reactions that construct new carbon-carbon bonds, expanding its synthetic utility beyond that of a simple protecting group.

Coupling Reactions A cornerstone of dithioacetal chemistry is the deprotonation of the C2 carbon. For this compound, the proton at the C2 position can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species is an acyl anion equivalent of isobutyraldehyde and can react with a wide range of electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) in C-C bond-forming reactions, a process known as the Corey-Seebach reaction.

Furthermore, oxidative coupling reactions have been reported for related dithianes. One such method involves a metal-free approach for alkyne difunctionalization, leading to the formation of β-ketodithianes through a radical coupling pathway. Current time information in Bangalore, IN. This demonstrates the potential for the dithiepane ring to participate in radical-mediated C-C bond formation.

Cycloaddition Reactions While specific examples involving this compound in cycloaddition reactions are not extensively documented, oxidized derivatives of related cyclic thioacetals are known to be reactive dienophiles. For instance, the S,S-dioxide derivative of 2-methylene-1,3-dithiolane (B1609977) has been shown to be a highly reactive and selective ketene (B1206846) equivalent in Diels-Alder reactions with a broad range of dienes. It also participates in highly diastereoselective 1,3-dipolar cycloaddition reactions. This suggests that the corresponding 2-alkylidene-1,3-dithiepane-1,3-dioxide could potentially serve as a building block in similar cycloaddition chemistry, providing access to complex carbocyclic and heterocyclic frameworks.

Conformational Analysis and Stereochemistry of 2 Propan 2 Yl 1,3 Dithiepane

Preferred Ring Conformations of Seven-Membered 1,3-Dithiepanes

Seven-membered rings like 1,3-dithiepane (B1616759) are significantly more flexible than their six-membered counterparts. They can adopt a variety of conformations to minimize inherent strain. For unsubstituted seven-membered rings, analysis reveals several potential low-energy conformations, including the chair, boat, twist-chair, and twist-boat forms. nih.gov Among these, the twist-chair (TC) family of conformations is generally the most stable for 1,3-dithiepanes and related heterocycles like 1,3-dioxepanes. researchgate.netresearchgate.net

The twist-chair (TC) conformation is widely recognized as the ground-state conformation for many seven-membered rings because it effectively minimizes both angle strain and torsional strain. researchgate.net Theoretical investigations using Density Functional Theory (DFT) on analogous seven-membered heterocycles have identified multiple twist-chair minima on the potential energy surface, with one being the most stable conformer. researchgate.net

These twist-chair conformations are not static; they exist in a dynamic equilibrium. The primary process for interconversion between equivalent TC conformations is a low-energy pseudo-rotation. nih.gov This process typically proceeds through a higher-energy, symmetrical chair conformation which acts as the transition state. researchgate.net The energy barrier for this degenerate interconversion is relatively low. For instance, in 1,2,7-thiadiazepane, a related seven-membered ring, the calculated barrier for the interconversion of a twist-chair with itself via a chair transition state is only 2.41 kJ/mol. researchgate.net Interconversion to higher-energy boat or twist-boat forms involves significantly larger activation barriers. researchgate.net

| Conformation Family | Relative Stability | Key Characteristics |

|---|---|---|

| Twist-Chair (TC) | Most Stable (Lowest Energy) | Minimizes angle and torsional strain. Exists as a family of low-energy conformers. researchgate.netresearchgate.net |

| Chair (C) | Transition State | Acts as a transition state for the pseudo-rotation between twist-chair forms. nih.govresearchgate.net |

| Boat (B) / Twist-Boat (TB) | Less Stable (Higher Energy) | Higher in energy than the twist-chair conformations. researchgate.net |

The introduction of a substituent at the C2 position of the 1,3-dithiepane ring significantly influences the conformational equilibrium. The steric bulk of the substituent is a primary determinant of the preferred orientation. In cyclic systems, substituents generally favor an equatorial position to avoid destabilizing 1,3-diaxial interactions. saskoer.ca

| Substituent | A-Value (kcal/mol) | Relative Steric Bulk |

|---|---|---|

| -CH₃ (Methyl) | 1.70 | Moderate |

| -CH₂CH₃ (Ethyl) | 1.75 | Moderate |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | High |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | Very High |

Table: A-Values representing the energetic preference (ΔG°) for a substituent to be in the equatorial position on a cyclohexane (B81311) ring. masterorganicchemistry.com Higher values indicate greater steric bulk.

The larger A-value for the isopropyl group compared to methyl and ethyl groups highlights its significant steric demand, reinforcing the prediction that the pseudo-equatorial conformation of 2-(propan-2-yl)-1,3-dithiepane will be the most populated.

Stereochemical Aspects of 2-Substituted 1,3-Dithiepanes

The geometry and substitution pattern of this compound give rise to important stereochemical considerations, including the potential for chirality and the influence of stereoelectronic effects.

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com The two main types are enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.comwisc.edu The presence of a chiral center is a common cause of enantiomerism. In this compound, the carbon atom at the 2-position (C2) is bonded to four different groups: a hydrogen atom, an isopropyl group, and the two sulfur atoms of the ring, which represent two different pathways around the ring. Therefore, C2 is a stereogenic center. This means that this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-2-(propan-2-yl)-1,3-dithiepane and (S)-2-(propan-2-yl)-1,3-dithiepane.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comwisc.edu Diastereomerism arises when a molecule has two or more stereocenters and differs in configuration at some, but not all, of them. masterorganicchemistry.com While this compound itself only has one stereocenter, related reactions can introduce more. For example, the asymmetric oxidation of 2-substituted 1,3-dithiepanes can produce S-oxides, creating a new stereocenter at one of the sulfur atoms. nih.govscispace.com The resulting molecule would have two stereocenters (at C2 and the oxidized sulfur), allowing for the formation of diastereomers (e.g., (R,R) vs. (R,S)).

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to occupy an axial position, despite potential steric hindrance. scripps.eduwikipedia.org This effect is not limited to oxygen-containing rings like pyranoses; it is a general principle that applies to systems with the general formula X-C-Y-C, where X and Y are heteroatoms with lone pairs. scripps.edu

The stabilization arises from a hyperconjugative interaction between a lone pair (n) on the endocyclic heteroatom (Y) and the antibonding sigma orbital (σ*) of the exocyclic C-X bond. wikipedia.org For this interaction to be maximal, the lone pair orbital and the C-X bond must be anti-periplanar, a geometry achieved when the substituent is in the axial position.

In sulfur-containing heterocycles, the anomeric effect is also a significant factor. cdnsciencepub.com Computational studies have specifically investigated the anomeric effect in the 1,3-dithiepane ring system. researchgate.net For this compound, the substituent at the anomeric C2 position is a carbon-based isopropyl group, which is not highly electronegative. Therefore, the classic anomeric effect is expected to be weak or non-existent. The conformational preference will be overwhelmingly dominated by the steric bulk of the isopropyl group, forcing it into a pseudo-equatorial position. The anomeric effect would become a more significant consideration if the C2 position were substituted with a more electronegative atom like oxygen, nitrogen, or a halogen.

Spectroscopic Characterization Techniques and Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(propan-2-yl)-1,3-dithiepane, both ¹H and ¹³C NMR provide critical data for structural confirmation and conformational analysis.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, including shielding and deshielding effects from adjacent sulfur atoms and the alkyl substituent.

The proton on the C2 carbon of the dithiepane ring, being a methine proton situated between two sulfur atoms, is expected to appear as a doublet in the downfield region of the spectrum, typically around δ 4.0-5.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative sulfur atoms. The coupling of this proton with the methine proton of the isopropyl group results in a doublet.

The protons of the isopropyl group exhibit characteristic signals. The methine proton (CH) of the isopropyl group, adjacent to the dithiepane ring, would likely resonate as a multiplet (septet) due to coupling with the six equivalent methyl protons. Its chemical shift would be influenced by the dithiepane ring, appearing in the range of δ 2.0-2.5 ppm. The six methyl protons (CH₃) of the isopropyl group are equivalent and would therefore produce a single, strong doublet signal due to coupling with the isopropyl methine proton, typically appearing in the upfield region around δ 1.0-1.3 ppm. hmdb.ca

The methylene (B1212753) protons (CH₂) of the 1,3-dithiepane (B1616759) ring at positions 4, 5, and 6 are non-equivalent and would present more complex splitting patterns. The protons at C4 and C6 are diastereotopic and would each appear as a multiplet, likely in the region of δ 2.5-3.0 ppm, influenced by the adjacent sulfur atoms. The protons at C5 would also appear as a multiplet, but at a slightly more upfield position, around δ 1.8-2.2 ppm, as they are further from the deshielding sulfur atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (dithiepane ring) | 4.0 - 5.0 | Doublet (d) |

| H-isopropyl (methine) | 2.0 - 2.5 | Septet (sept) |

| CH₃-isopropyl (methyl) | 1.0 - 1.3 | Doublet (d) |

| H-4, H-6 (dithiepane ring) | 2.5 - 3.0 | Multiplet (m) |

| H-5 (dithiepane ring) | 1.8 - 2.2 | Multiplet (m) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Due to the molecule's symmetry, carbons in similar chemical environments may have similar chemical shifts.

The C2 carbon of the dithiepane ring, bonded to two sulfur atoms and the isopropyl group, is expected to have a chemical shift in the range of δ 50-60 ppm. For the analogous compound, 2-isopropyl-1,3-dithiane, the C2 carbon appears at approximately 53.5 ppm. nih.gov The carbons of the isopropyl group will have distinct signals. The methine carbon (CH) is expected around δ 30-40 ppm, while the equivalent methyl carbons (CH₃) will appear further upfield, typically between δ 20-25 ppm. docbrown.infolibretexts.org

The methylene carbons of the dithiepane ring (C4, C5, and C6) will also show distinct signals. The C4 and C6 carbons, being adjacent to sulfur, are expected to resonate in the region of δ 30-35 ppm. The C5 carbon, being further from the heteroatoms, will appear at a more upfield position, likely in the range of δ 25-30 ppm. In 2-substituted 1,3-dithianes, these values are influenced by the nature of the substituent at the 2-position. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (dithiepane ring) | 50 - 60 |

| C-isopropyl (methine) | 30 - 40 |

| CH₃-isopropyl (methyl) | 20 - 25 |

| C-4, C-6 (dithiepane ring) | 30 - 35 |

| C-5 (dithiepane ring) | 25 - 30 |

Note: These are predicted values based on analogous structures and may vary.

The 1,3-dithiepane ring can exist in various conformations, with the chair form being the most stable. The bulky isopropyl group at the 2-position will preferentially occupy the equatorial position to minimize steric strain. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the conformational exchange processes, such as ring inversion, in cyclic molecules. unibas.it

By recording NMR spectra at different temperatures, the energy barriers for these conformational changes can be determined. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the separate signals for the axial and equatorial protons begin to merge into a broad peak. Below this temperature, at the slow exchange limit, distinct signals for each conformer can be observed. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

The 1,3-dithiepane ring exhibits several characteristic vibrational modes. The C-S stretching vibrations are a key feature and typically appear in the region of 600-800 cm⁻¹. These bands can be weak to medium in intensity in the FTIR spectrum but are often stronger in the Raman spectrum. researchgate.net The CH₂ rocking and twisting vibrations of the dithiepane ring are expected in the fingerprint region, between 800 and 1300 cm⁻¹. scialert.net

The ring breathing mode, a symmetric vibration of the entire ring structure, is often observed in the Raman spectrum and can be a useful diagnostic tool for cyclic compounds. For seven-membered rings, these modes can be complex.

Table 3: Predicted Characteristic FTIR and Raman Bands for the 1,3-Dithiepane Ring

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C-S Stretch | 600 - 800 | FTIR, Raman |

| CH₂ Rocking/Twisting | 800 - 1300 | FTIR, Raman |

| Ring Breathing | Varies (fingerprint region) | Raman |

Note: These are general ranges and the exact positions can be influenced by the substituent.

The isopropyl group attached at the C2 position also gives rise to characteristic vibrational bands. The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups of the isopropyl substituent are expected in the 2850-3000 cm⁻¹ region. msu.edu

The C-H bending vibrations of the isopropyl group are also diagnostic. The symmetric and asymmetric bending modes of the methyl groups typically appear around 1370-1385 cm⁻¹ (often a doublet, characteristic of a gem-dimethyl group) and 1450-1470 cm⁻¹, respectively. The methine C-H bending vibration is generally weaker and appears in the 1340-1350 cm⁻¹ region.

Table 4: Predicted Characteristic FTIR and Raman Bands for the Isopropyl Group

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (methyl & methine) | 2850 - 3000 | FTIR, Raman |

| C-H Bend (methyl, symmetric) | 1370 - 1385 | FTIR, Raman |

| C-H Bend (methyl, asymmetric) | 1450 - 1470 | FTIR, Raman |

| C-H Bend (methine) | 1340 - 1350 | FTIR, Raman |

Note: These are general ranges for isopropyl groups.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique for confirming the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₆S₂, the expected exact mass is approximately 176.07 g/mol . chem960.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed, confirming the molecular weight.

Subsequent fragmentation would provide insight into the molecule's structure. General fragmentation pathways for thioacetals like 1,3-dithiepanes often involve cleavage of the C-S bonds and the bonds adjacent to the sulfur atoms. For the 2-isopropyl substituted dithiepane, characteristic fragmentation would be expected to include:

Loss of the isopropyl group ([M - C₃H₇]⁺).

Cleavage of the dithiepane ring to produce sulfur-containing fragments.

Rearrangement reactions followed by elimination of neutral molecules.

However, a specific, published mass spectrum detailing the relative abundances of these fragments for this compound could not be located. Therefore, a data table of its characteristic ions and their relative intensities cannot be compiled at this time.

X-ray Crystallography for Solid-State Structure Determination

Studies on related seven-membered heterocyclic rings, such as other substituted dithiepanes, have shown they can adopt various conformations like the twist-chair. researchgate.netiucr.org However, no specific crystallographic study for this compound has been published. As a result, crucial crystallographic data, including the crystal system, space group, unit-cell dimensions, and atomic coordinates, are not available.

Computational and Theoretical Studies of 2 Propan 2 Yl 1,3 Dithiepane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modeling the electronic structure of molecules. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and a host of electronic properties. For a molecule like 2-(propan-2-yl)-1,3-dithiepane, these calculations are crucial for understanding its conformational preferences and intrinsic reactivity.

Seven-membered rings are known for their conformational flexibility, existing in a complex equilibrium of multiple low-energy forms. arkat-usa.org Unlike the well-defined chair conformation of six-membered rings, 1,3-dithiepane (B1616759) and its derivatives populate a landscape of chair (C), boat (B), twist-chair (TC), and twist-boat (TB) conformations. arkat-usa.orgcdnsciencepub.com

Computational studies on the parent 1,3-dithiepane molecule using DFT methods have established that the twist-chair (TC) family of conformers is generally the most stable. researchgate.netresearchgate.net The introduction of a bulky isopropyl group at the C2 position would be expected to influence the relative energies of these conformers due to steric interactions. The substituent would likely prefer an equatorial-like position to minimize steric strain.

Theoretical calculations, such as those at the B3LYP/6-31G(d) level, have been applied to investigate the energy-minimum conformations of various dithiepanes. researchgate.net These studies indicate that twist-chair conformers are lower in energy than the corresponding boat and chair forms. researchgate.net For the parent 1,3-dithiepane, all conformers are found to possess a hyperconjugation system. researchgate.net The relative energies of the principal conformers of the unsubstituted 1,3-dithiepane provide a baseline for understanding the substituted analogue.

| Conformer | Calculated Relative Energy (kJ/mol) | Symmetry |

|---|---|---|

| Twist-Chair (TC) | 0.0 (most stable) | C2 |

| Chair (C) | Higher than TC | Cs |

| Twist-Boat (TB) | Higher than TC | C2 |

| Boat (B) | Higher than TB | Cs |

Note: The table represents generalized findings for the parent 1,3-dithiepane ring system based on published computational studies. Specific energy values can vary with the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals are key predictors of a molecule's chemical behavior.

For this compound, the HOMO is expected to be largely localized on the two sulfur atoms, specifically on their non-bonding lone pair orbitals. This high-energy, electron-rich orbital indicates that the sulfur atoms are the primary nucleophilic sites, readily donating electrons to electrophiles. The LUMO, conversely, would likely be dominated by the antibonding σ*(C-S) orbitals. Attack by a nucleophile would target this orbital, leading to C-S bond cleavage, a common reaction pathway in dithiane and dithiepane chemistry.

The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. rsc.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. While specific values for this compound are not available, DFT calculations on related sulfur heterocycles provide a framework for these predictions. rsc.orgresearchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.denih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The MEP is calculated by placing a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. scirp.org Computational chemistry provides an effective method for screening molecules for potential NLO activity by calculating their hyperpolarizabilities (β and γ). scirp.orguq.edu.au Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the full conformational landscape, including transition states and interconversion pathways. wikipedia.org

For a flexible molecule like this compound, an MD simulation would reveal the real-time transitions between the various chair, boat, and twist conformers. arkat-usa.org By simulating the molecule's movement over nanoseconds or longer, one can map the potential energy surface and calculate the free energy barriers for conformational changes, such as ring-flipping. mdpi.com This provides a more complete understanding of the molecule's dynamic equilibrium in solution, which is crucial for interpreting experimental data (e.g., from NMR spectroscopy) and understanding its interaction with other molecules. osti.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway, including intermediates and transition states. mdpi.comrsc.orgmit.edu For dithiepane derivatives, this can provide crucial insights into reactivity.

For instance, a computational study on the radical polymerization of 2-methylene-1,3-dithiepane used quantum chemical methods to investigate the ring-opening reaction mechanism. researchgate.net Such studies calculate the activation energies for different potential pathways, allowing researchers to determine the most likely mechanism. researchgate.net

This approach could be applied to understand other key reactions of this compound. A prime example is the deprotonation at the C2 position by a strong base like n-butyllithium to form a C2-lithio derivative, a cornerstone reaction in dithiane chemistry. Computational modeling could map the transition state for this proton abstraction and analyze the structure and stability of the resulting carbanion. It could also be used to study the mechanism of hydrolysis, which is used to deprotect the carbonyl group that the dithiepane moiety was masking. By calculating the energy profiles of these reactions, chemists can gain a deeper understanding of the factors controlling reactivity and selectivity.

Applications of 2 Propan 2 Yl 1,3 Dithiepane in Advanced Organic Synthesis

Strategic Role as a Carbonyl Protecting Group and Acyl Anion Equivalent in Retrosynthesis

In the intricate planning of multi-step organic syntheses, a process known as retrosynthesis is employed to deconstruct a target molecule into simpler, commercially available starting materials. journalspress.comscribd.com A significant challenge in this process is managing the reactivity of various functional groups. wikipedia.org The compound 2-(propan-2-yl)-1,3-dithiepane, derived from the reaction of isobutyraldehyde (B47883) with propane-1,3-dithiol, serves a crucial dual role in this context. youtube.comorganic-chemistry.org

Firstly, the 1,3-dithiepane (B1616759) moiety acts as a robust carbonyl protecting group . wikipedia.org Carbonyl groups, present in aldehydes and ketones, are susceptible to reaction with a wide range of nucleophiles and reducing agents. wikipedia.org By converting the carbonyl into a 1,3-dithiepane, its reactivity is temporarily masked, allowing chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl. wikipedia.orgweebly.com This protection is stable under both acidic and basic conditions, offering a significant advantage over many other protecting groups. wikipedia.org The original carbonyl group can be readily regenerated through hydrolysis, often facilitated by a metal salt like mercuric chloride. youtube.com

Secondly, and perhaps more significantly, this compound functions as an acyl anion equivalent . journalspress.com Normally, the carbon atom of a carbonyl group is electrophilic. However, the acidic proton at the C2 position of the 1,3-dithiepane ring (pKa ≈ 31) can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This process, known as "umpolung" or polarity reversal, effectively transforms the electrophilic carbonyl carbon into a nucleophilic acyl anion synthon. journalspress.comscribd.com This nucleophile can then react with various electrophiles, such as alkyl halides and other carbonyl compounds, to form new carbon-carbon bonds. youtube.com This strategy is a cornerstone of modern organic synthesis, enabling the construction of complex carbon skeletons that would be difficult to achieve through traditional methods. journalspress.com

Utility in Stereoselective Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds with precise control over the three-dimensional arrangement of atoms, or stereoselectivity, is a paramount goal in organic synthesis. nih.gov The lithiated anion of this compound can be employed in stereoselective reactions. The steric bulk of the isopropyl group and the geometry of the six-membered dithiepane ring can influence the approach of electrophiles, leading to the preferential formation of one stereoisomer over another.

While the inherent stereoselectivity of the this compound anion itself may be modest, its utility is often realized in conjunction with chiral auxiliaries or substrates. For instance, the reaction of this nucleophile with a chiral electrophile can proceed with high diastereoselectivity, governed by the existing stereocenter(s) in the electrophile. This principle is widely applied in the synthesis of natural products and other complex chiral molecules.

Furthermore, advancements in catalysis have introduced methods for achieving enantioselective additions of dithiane anions. The use of chiral ligands in conjunction with the base or the electrophile can create a chiral environment around the reacting species, favoring the formation of one enantiomer. These methods, while still an area of active research, demonstrate the potential for this compound and related compounds to be used in the asymmetric synthesis of complex molecules. organic-chemistry.orgsigmaaldrich.com

Application in the Construction of Complex Molecular Architectures

The ability to form new carbon-carbon bonds makes this compound a valuable tool for building complex molecular structures, including those containing multiple rings.

Synthesis of Polycyclic and Spiro Systems

Polycyclic systems, which contain multiple fused or bridged rings, are common motifs in biologically active natural products. nih.gov The nucleophilic nature of the this compound anion allows it to participate in annulation reactions, where a new ring is formed onto an existing molecular framework. For example, reaction with a substrate containing both an electrophilic site and a leaving group can lead to a tandem alkylation-cyclization sequence, generating a new carbocycle.

Spiro compounds, characterized by two rings sharing a single atom, represent another class of complex molecules with interesting biological properties. mdpi.comnih.govbeilstein-journals.org The this compound anion can be used to construct spirocyclic systems through several strategies. One approach involves the intramolecular alkylation of a dithiane tethered to a cyclic ketone or a related electrophile. Alternatively, the anion can act as a nucleophile in reactions that form a spirocyclic product in a single step, such as in certain cycloaddition reactions. ua.es The versatility of this reagent makes it a key component in the synthetic chemist's toolbox for accessing these challenging architectures. rsc.orgkaist.ac.kr

Intermediates in Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are powerful methods for transforming one ring size into another, often leading to the formation of less common and synthetically challenging ring systems. wikipedia.orgetsu.edu Dithiepane derivatives, including this compound, can serve as key intermediates in these transformations.

For instance, a dithiepane-substituted cyclic ketone can undergo rearrangement reactions that result in the expansion of the carbocyclic ring. nih.gov The sulfur atoms of the dithiepane can stabilize adjacent carbocations or other reactive intermediates, facilitating the desired bond migrations. nih.gov

Conversely, ring contraction methodologies can also utilize dithiepane intermediates. wikipedia.orgharvard.eduntu.ac.uk For example, a larger ring containing a dithiepane moiety might be designed to undergo a fragmentation reaction, leading to a smaller ring with the dithiepane group as a substituent. nih.gov The subsequent manipulation of the dithiepane allows for the introduction of further functionality. The ability to participate in both expansion and contraction protocols underscores the strategic importance of this functional group in the synthesis of diverse cyclic structures. bohrium.com

Precursor and Monomer in Sulfur-Containing Polymer Chemistry and Materials Science

Beyond its applications in small-molecule synthesis, this compound and related sulfur-containing cyclic compounds are emerging as important monomers in the field of polymer chemistry. nih.govrsc.org The incorporation of sulfur into polymer backbones can impart unique and desirable properties, such as high refractive indices and degradability. nih.govmdpi.commdpi.com

Design of Degradable Polymer Architectures through Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a powerful technique for producing polymers with well-defined structures and molecular weights. libretexts.org In this process, a cyclic monomer is opened and linked together to form a long polymer chain. libretexts.org Cyclic thioacetals, like derivatives of 1,3-dithiepane, can undergo ROP to produce sulfur-containing polymers.

The resulting polymers contain thioacetal linkages in their backbone, which are susceptible to cleavage under specific conditions, such as in the presence of certain oxidizing or reducing agents. This inherent instability makes these polymers degradable , a highly sought-after property for applications in biomedicine (e.g., drug delivery systems) and environmentally friendly materials. rsc.orgnih.govrsc.orgnih.gov By carefully designing the monomer and controlling the polymerization conditions, it is possible to create polymers with tailored degradation rates and properties. rsc.org The use of this compound and its analogues as monomers in ROP opens up new avenues for the development of advanced, functional, and degradable sulfur-containing polymers. google.com

Emerging Trends and Future Research Directions

Development of Novel Catalytic Transformations

The development of new catalytic methods is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and broader substrate scope. For 2-(propan-2-yl)-1,3-dithiepane, future research will likely focus on leveraging and expanding upon catalytic systems developed for related thioacetals. organic-chemistry.org

Key areas of development include:

Asymmetric Catalysis : The catalytic asymmetric oxidation of cyclic dithioacetals is an area of growing interest. scispace.com Future work could involve developing chiral catalysts to achieve enantioselective oxidation of the sulfur atoms in this compound, leading to chiral sulfoxides that are valuable intermediates in synthesis.

Novel Lewis and Brønsted Acid Catalysis : While the formation of 1,3-dithiepanes traditionally uses standard acid catalysts like HCl or ZnCl₂, research is moving towards milder and more efficient catalysts. organic-chemistry.org The use of catalysts such as hafnium trifluoromethanesulfonate (B1224126) or water-stable Brønsted acidic ionic liquids for the synthesis of this compound could offer advantages in terms of yield, reaction time, and chemoselectivity. organic-chemistry.org

Ring-Expansion and Rearrangement Reactions : Catalytically induced ring expansions and rearrangements of dithiane- and dithiepane-containing molecules can lead to complex and valuable heterocyclic structures. researchgate.net For instance, the rearrangement of propargylamines bearing a 1,3-dithiepane (B1616759) ring has been shown to yield 10-membered sulfur-containing heterocycles. researchgate.net Investigating similar catalytic transformations for derivatives of this compound could open pathways to new classes of macrocycles.

| Catalytic Transformation | Potential Catalyst Type | Prospective Application for this compound |

| Asymmetric Oxidation | Chiral Vanadium or Titanium Complexes | Synthesis of enantiopure sulfoxides for asymmetric synthesis. |

| Thioacetalization | Iron Catalysts, Iodine, Hafnium Triflate | Efficient and mild synthesis of the parent compound. organic-chemistry.org |

| Ring Expansion | Base-mediated or Acid-catalyzed | Access to novel 10-membered and larger sulfur-containing heterocycles. researchgate.net |

| C-H Functionalization | Transition Metal Catalysts (e.g., Rh, Pd) | Direct modification of the dithiepane ring or isopropyl group. |

Integration into Flow Chemistry and Automation

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers significant advantages in terms of safety, scalability, and process control. researchgate.net The integration of this compound chemistry into automated flow systems represents a significant future research direction. chemrxiv.org

This integration is expected to impact several areas:

High-Throughput Library Synthesis : Automated flow chemistry platforms are ideal for generating large libraries of related compounds for drug discovery and materials science. syrris.com By using this compound as a core building block, automated systems could rapidly synthesize a diverse array of derivatives for biological screening. uclm.es

Enhanced Safety and Scalability : Reactions involving sulfur compounds can sometimes produce hazardous or odorous byproducts. Enclosed flow reactors minimize exposure and allow for safer handling of reagents. researchgate.net Furthermore, scaling up a reaction in a flow system is achieved by simply running the reactor for a longer duration, avoiding the challenges of scaling up batch reactions. syrris.com

Process Optimization : Automated systems can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for synthesizing or functionalizing this compound, a task that would be resource-intensive in batch mode. chemrxiv.org

Exploration of Green Chemistry Methodologies for Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential. frontiersin.orgpjoes.com Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of this compound.

Promising green chemistry approaches include:

Solvent-Free and Microwave-Assisted Reactions : A significant advancement in the green synthesis of the related 1,3-dithianes involves reacting aldehydes or ketones with 1,3-propanedithiol (B87085) under solvent-free conditions using microwave irradiation as the heat source. researchgate.net This method drastically reduces reaction times and eliminates the need for volatile organic solvents. pjoes.comresearchgate.net Applying this technique to the synthesis of this compound from isobutyraldehyde (B47883) and 1,4-butanedithiol (B72698) is a key future goal.

Use of Benign Catalysts : Research has shown that natural clays (B1170129), such as bentonitic clay, can act as effective and environmentally friendly promoters for dithiane formation. researchgate.net Exploring similar biodegradable and non-toxic catalysts for dithiepane synthesis aligns with green chemistry principles.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. Future synthetic strategies will aim for high atom economy, minimizing waste generation. frontiersin.org

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Solvent Use | Often uses toxic solvents like benzene (B151609) or toluene. researchgate.net | Solvent-free synthesis or use of green solvents like water or ionic liquids. frontiersin.orgresearchgate.net |

| Energy Source | Conventional heating (oil baths). | Microwave irradiation for rapid and efficient heating. researchgate.net |

| Catalyst | Strong mineral acids (HCl) or heavy metal salts (ZnCl₂). organic-chemistry.org | Biodegradable clays (bentonite) or reusable solid acid catalysts. researchgate.net |

| Waste Production | Can generate significant solvent and catalyst waste. | Atom-economical reactions with recyclable catalysts minimize waste. frontiersin.org |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of a molecule's structure, conformation, and reactivity is essential for its rational application in synthesis and materials science. The synergy between advanced spectroscopic methods and computational chemistry provides a powerful toolkit for this purpose. mdpi.comhelsinki.fi

Future research on this compound will benefit from:

Computational Modeling : Density Functional Theory (DFT) studies have been used to investigate the molecular structures and conformational preferences of the parent 1,3-dithiepane ring. researchgate.net Such computational methods can be extended to this compound to predict its lowest energy conformation, understand the steric and electronic effects of the isopropyl group, and model its reactivity in various chemical transformations. researchgate.networldscientific.com

Advanced NMR Spectroscopy : While standard ¹H and ¹³C NMR are routine, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide experimental evidence for the compound's three-dimensional structure and preferred conformation in solution, which can then be correlated with DFT calculations. solubilityofthings.com

Mass Spectrometry : High-resolution mass spectrometry is invaluable for confirming the molecular formula and for studying reaction mechanisms by identifying transient intermediates and byproducts. espublisher.com

Design of Novel Architectures Incorporating the 1,3-Dithiepane Core

The true potential of a building block like this compound is realized when it is incorporated into larger, functional molecular architectures. engineering.org.cn The 1,3-dithiepane core is less common than its five- and six-membered counterparts but offers unique structural properties for creating novel molecules. researchgate.net

Future design and synthesis efforts may focus on:

Functional Polymers : The 1,3-dithiepane moiety can be incorporated into polymers. For example, a derivative, 4,7-diphenyl- researchgate.netresearchgate.netdithiepane-2-thione, has been used as a cyclic RAFT agent for ring-expansion polymerization to synthesize well-defined cyclic polymers. mdpi.commdpi.com Exploring the use of this compound in similar polymerization reactions could lead to new materials with unique thermal or optical properties.

Bioactive Molecules : The dithiane and dithiepane motifs are found in molecules designed for therapeutic applications. For example, dithiane-containing compounds have been investigated as potential antidiabetic agents. researchgate.net The specific steric and electronic properties conferred by the isopropyl group in this compound could be exploited in the design of new enzyme inhibitors or receptor ligands.

Macrocycles and Complex Heterocycles : The 1,3-dithiepane ring can serve as a precursor to larger and more complex sulfur-containing heterocycles through ring-expansion reactions. researchgate.net This strategy allows for the synthesis of novel 10-membered rings and other macrocyclic structures that are otherwise difficult to access.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.